
3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid
Description
3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid is a fluorinated isoxazole derivative characterized by a substituted phenyl ring at the 3-position of the isoxazole core. The phenyl ring features a fluorine atom at the para position and a methyl group at the meta position, distinguishing it from simpler fluorophenyl analogs. This compound belongs to a class of isoxazole-4-carboxylic acids, which are widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity.
Properties
Molecular Formula |
C12H10FNO3 |
---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-6-5-8(3-4-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
InChI Key |
HXUHCGICGFXQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=C2C(=O)O)C)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl-5-methylisoxazole-4-carboxylate Intermediate
Starting materials: Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride are reacted at elevated temperatures (approximately 75°C to 150°C, preferably 100°C to 110°C) to form an intermediate ethyl ethoxymethyleneacetoacetic ester mixture.
Separation: The non-reactive components are separated by distillation under reduced pressure to isolate the ethyl ethoxymethyleneacetoacetic ester.
Cyclization: This ester is then reacted with hydroxylamine sulfate in the presence of sodium acetate or a sodium salt of trifluoroacetic acid at low temperatures (−20°C to 10°C, optimally around −5°C) to form crude ethyl-5-methylisoxazole-4-carboxylate.
This step is critical for constructing the isoxazole ring with the methyl substituent at the 5-position.
Hydrolysis to 5-methylisoxazole-4-carboxylic Acid
The crude ester is treated with a strong acid (e.g., hydrochloric acid) to hydrolyze the ester group, yielding 5-methylisoxazole-4-carboxylic acid.
The acid is then crystallized to purify it for subsequent reactions.
Formation of 5-methylisoxazole-4-carbonyl Chloride
The purified acid is converted to the corresponding acid chloride by reaction with thionyl chloride under anhydrous conditions.
Optional solvents include toluene, ethyl acetate, or chlorinated solvents such as chloroform or methylene chloride, with toluene being preferred.
Excess thionyl chloride can be used, which serves both as reagent and solvent.
Coupling with 3-(4-Fluoro-3-methylphenyl) Amine or Equivalent
The acid chloride intermediate is then reacted with the appropriate amine derivative of 3-(4-fluoro-3-methylphenyl) to form the corresponding amide or carboxylic acid derivative.
This reaction is carried out at temperatures between 0°C and 50°C, preferably 0°C to 20°C, with triethylamine or similar amine bases used to neutralize the formed hydrogen chloride.
Vigorous stirring and controlled addition rates minimize by-product formation.
Final Functionalization
If the target compound is the free acid (3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid), the amide formation step may be omitted, or the amide hydrolyzed.
Alternatively, direct substitution onto the isoxazole ring or further modifications on the phenyl ring can be performed depending on the synthetic route.
Key Process Parameters and Optimization
Step | Reaction Conditions | Key Notes | Outcome |
---|---|---|---|
1. Formation of ethyl ethoxymethyleneacetoacetic ester | 75–150°C (preferably 100–110°C) | Control temperature to avoid side reactions | High yield of ester intermediate |
2. Cyclization with hydroxylamine sulfate | −20°C to 10°C (optimum −5°C) | Use hydroxylamine sulfate instead of hydrochloride to reduce impurities | Clear reaction mixture, reduced isomeric impurities |
3. Hydrolysis to acid | Strong acid, ambient to reflux | Crystallization improves purity | Pure 5-methylisoxazole-4-carboxylic acid |
4. Conversion to acid chloride | Thionyl chloride, anhydrous, optional solvent (toluene preferred) | Excess thionyl chloride acts as solvent and reagent | Acid chloride intermediate ready for coupling |
5. Coupling with amine | 0–50°C (preferably 0–20°C), triethylamine base | Dropwise addition, vigorous stirring | High purity amide or acid derivative |
Comparative Analysis of Preparation Methods
Research and patent literature emphasize the importance of:
Using hydroxylamine sulfate instead of hydroxylamine hydrochloride to minimize isomeric impurities.
Employing reverse addition techniques and vigorous stirring during amide formation to reduce by-products such as CATA (a known impurity).
Controlling reaction temperatures precisely, especially during cyclization and coupling steps, to maximize yield and purity.
Avoiding distillation of sensitive intermediates by crystallization and purification steps.
These improvements lead to products with purity generally exceeding 99.8% as measured by high-performance liquid chromatography potency assays.
Research Findings and Practical Applications
The described synthetic route has been successfully applied to prepare related compounds such as 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide (Leflunomide), demonstrating the robustness of the method.
The presence of a fluoro substituent on the phenyl ring (as in 3-(4-fluoro-3-methylphenyl) derivatives) is compatible with these reaction conditions, allowing for the synthesis of the target compound with high selectivity.
The compound serves as a key intermediate for pharmaceutical agents, especially in anti-inflammatory and analgesic drug development.
Summary Table of Preparation Methods
Preparation Step | Reagents | Conditions | Notes | Expected Purity |
---|---|---|---|---|
Ethyl ethoxymethyleneacetoacetic ester formation | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 100–110°C, 1–3 hours | Distillation to separate non-reactive components | >95% |
Isoxazole ring cyclization | Hydroxylamine sulfate, sodium acetate or sodium trifluoroacetate | −5°C, 2–4 hours | Low temperature critical to reduce isomers | >98% |
Ester hydrolysis to acid | Strong acid (HCl) | Ambient to reflux, 2 hours | Crystallization improves purity | >99% |
Acid chloride formation | Thionyl chloride, toluene (optional) | 0–50°C, 1–2 hours | Anhydrous conditions essential | >99% |
Amide coupling or acid derivatization | 3-(4-Fluoro-3-methylphenyl) amine, triethylamine | 0–20°C, overnight stirring | Controlled addition avoids by-products | 99.8–100% |
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Research and Development
The primary applications of 3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid are in pharmaceutical research and development. Because it may act as an anti-inflammatory, it is a candidate for further investigation in pain management therapies. Its unique chemical structure also allows it to serve as a building block for synthesizing other complex molecules in medicinal chemistry.
Potential as an Anti-Inflammatory Agent
This compound has been studied for its potential as an anti-inflammatory agent. Its structural features may contribute to its ability to modulate biological pathways involved in inflammation and pain signaling.
Interaction with Biological Targets
Interaction studies involving this compound have focused on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, although detailed mechanisms remain to be elucidated. Further pharmacological studies are necessary to confirm these interactions and assess their therapeutic implications.
Use as a Building Block
Its unique chemical structure allows it to serve as a building block for synthesizing other complex molecules in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Isoxazole-4-carboxylic Acid Derivatives
Key Observations :
Key Observations :
Key Observations :
- Electron-Withdrawing Groups: Fluorine and chlorine substituents correlate with enhanced bioactivity (e.g., antioxidant, immunosuppressive effects) .
- Agrochemical Applications : Dichlorophenyl derivatives show promise in plant protection, likely due to improved stability and enzyme interaction .
Biological Activity
3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, characterized by its unique structural features, including a fluorinated aromatic ring and an isoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties.
- Molecular Formula : C11H8FNO3
- Molecular Weight : 221.19 g/mol
- IUPAC Name : 3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
- Melting Point : 197–203°C
Biological Activity
Research indicates that compounds within the isoxazole family exhibit a range of biological activities. Specifically, this compound has been studied for its potential as an anti-inflammatory agent . Its structural characteristics may allow it to modulate biological pathways involved in inflammation and pain signaling, making it a candidate for further pharmacological studies.
Preliminary studies suggest that this compound may interact with various enzymes involved in inflammatory pathways. However, detailed mechanisms of action remain to be elucidated. The presence of the fluorine atom in the compound may enhance its lipophilicity, influencing its biological interactions compared to structurally similar compounds.
Comparative Analysis with Similar Compounds
A comparison of this compound with other related compounds highlights its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H8ClFNO3 | Contains chlorine instead of fluorine; potential differing biological activity |
5-Methyl-3-phenylisoxazole-4-carboxylic acid | C11H9NO3 | Lacks fluorine; different electronic properties |
3-(4-(4-Fluorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid | C15H13FNO4 | Contains additional phenoxy group; larger molecular size |
The structural differences among these compounds may result in varying biological activities and binding affinities to target enzymes.
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro assays have shown that this compound exhibits significant inhibition of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory drug candidate.
- Analgesic Effects : Animal models have indicated that administration of this compound leads to a reduction in pain responses, supporting its role in pain management therapies.
- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various biological targets. Initial findings suggest it may interact with specific kinases involved in inflammatory responses, although further pharmacological studies are necessary to confirm these interactions.
Q & A
Q. What are the common synthetic routes for preparing 3-(4-fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid?
The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted benzaldehydes with acetoacetate derivatives. For example, analogous isoxazole derivatives are synthesized via a two-step process: (1) formation of dihydropyrimidine intermediates using ethyl acetoacetate and substituted benzaldehydes, followed by (2) cyclization under acidic or basic conditions to yield the isoxazole core . Key parameters include temperature control (e.g., reflux in ethanol) and stoichiometric ratios of reagents to minimize side products.
Q. Which analytical techniques are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns on the phenyl and isoxazole rings. X-ray crystallography (as demonstrated for structurally similar 5-methyl-3-phenylisoxazole-4-carboxylic acid) provides definitive confirmation of molecular geometry and intermolecular interactions . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups like the carboxylic acid .
Q. What are the key physicochemical properties relevant to experimental handling?
The compound’s solubility varies with solvent polarity: sparingly soluble in chloroform and methanol but more soluble in dimethyl sulfoxide (DMSO) . Its molecular weight (221.19 g/mol) and logP (calculated ~2.1) suggest moderate hydrophobicity, influencing chromatographic separation (e.g., reverse-phase HPLC). Stability studies under varying pH and temperature are recommended to avoid degradation during storage .
Q. How can researchers identify and mitigate common impurities during synthesis?
Common impurities include uncyclized intermediates or regioisomers due to competing reaction pathways. Thin-layer chromatography (TLC) and HPLC with UV detection are used for real-time monitoring. Recrystallization from ethanol/water mixtures or silica gel chromatography can purify the final product .
Advanced Research Questions
Q. What strategies optimize reaction yield in large-scale synthesis?
Yield optimization requires precise control of reaction kinetics and thermodynamics. For example, continuous flow reactors improve mixing and heat transfer compared to batch methods, reducing side reactions like hydrolysis of the isoxazole ring . Catalytic additives (e.g., DMAP in acylations) enhance efficiency in derivatization steps . DOE (Design of Experiments) approaches systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions .
Q. How does the fluorine substituent influence regioselectivity in further functionalization?
The electron-withdrawing fluorine atom at the 4-position of the phenyl ring directs electrophilic substitution to the ortho and para positions. For instance, bromination or nitration reactions favor the 2- or 5-positions of the phenyl ring, as observed in analogous bromophenyl derivatives . Computational modeling (DFT calculations) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .
Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition assays?
The isoxazole-carboxylic acid moiety acts as a bioisostere for carboxylate-containing substrates, enabling competitive inhibition of enzymes like cyclooxygenase (COX) or kinases. Fluorine enhances binding affinity via hydrophobic interactions and halogen bonding with target proteins, as seen in fluorophenyl-thiazole analogs . In vitro assays (e.g., fluorescence polarization or SPR) quantify binding kinetics, while molecular docking validates binding poses .
Q. How can computational methods aid in designing derivatives with enhanced activity?
QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity. Molecular dynamics simulations predict metabolic stability by assessing susceptibility to cytochrome P450 oxidation. Virtual screening of derivatives against target protein libraries (e.g., PubChem BioAssay) prioritizes candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.